molecular formula C10H16N2O2 B8540487 ethyl 1-Cyanomethyliso-nipecotate

ethyl 1-Cyanomethyliso-nipecotate

Cat. No. B8540487
M. Wt: 196.25 g/mol
InChI Key: KHBRAVVAQKRFTN-UHFFFAOYSA-N
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Patent
US08329904B2

Procedure details

4-Cyanomethyl-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (36 g) was dissolved in methylene chloride (600 ml), cooled to 0° C. then trifluoroacetic acid (207.8 g, 134.9 ml) was added under an argon atmosphere and the mixture was stirred over night allowing the temperature of the reaction mixture to rise to RT. The reaction mixture was then concentrated in vacuo, the residue taken up in methylene chloride and washed several times with 1M aqueous NaOH (to pH 12). The layers were separated, the organic layer washed with brine, dried over sodium sulphate and concentrated to give 4-cyanomethyl-piperidine-4-carboxylic acid ethyl ester a brown oil (14.2 g) which was essentially pure according to NMR and used in next reaction step without further purification. MS (ESI): 197.2 (MH+).
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
134.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([CH2:19][C:20]#[N:21])[CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]1)=[O:5])[CH3:2].FC(F)(F)C(O)=O>C(Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1([CH2:19][C:20]#[N:21])[CH2:7][CH2:8][NH:9][CH2:10][CH2:11]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#N
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
134.9 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to RT
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
WASH
Type
WASH
Details
washed several times with 1M aqueous NaOH (to pH 12)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CCNCC1)CC#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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